molecular formula C11H12F3NO2 B13486507 Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate

Cat. No.: B13486507
M. Wt: 247.21 g/mol
InChI Key: JYGLQSDPYOSSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(2-(trifluoromethyl)phenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents is also crucial to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol or further to an aldehyde or ketone.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols, aldehydes, or ketones.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with the trifluoromethyl group in a different position.

    Ethyl trifluoroacetate: Contains the trifluoromethyl group but lacks the amino and phenyl groups.

Uniqueness

Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is unique due to the combination of its trifluoromethyl, amino, and ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6,9H,2,15H2,1H3

InChI Key

JYGLQSDPYOSSFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.